molecular formula C20H23N5O3S2 B4865927 ETHYL 2-{2-[(2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE

ETHYL 2-{2-[(2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE

Cat. No.: B4865927
M. Wt: 445.6 g/mol
InChI Key: CXPWSZAMMAHCPQ-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[(2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound that features a combination of triazole, thiazole, and acetate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE typically involves multi-step organic reactions. One common method involves the initial formation of the triazole and thiazole rings, followed by their subsequent coupling through a sulfanyl linkage. The final step involves the esterification of the acetate group.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesisers and reactors to ensure precision and efficiency. The process typically includes:

    Formation of Triazole and Thiazole Rings: Using appropriate precursors and catalysts.

    Coupling Reaction: Employing sulfanyl linkers under controlled conditions.

    Esterification: Using ethanol and acidic catalysts to form the ethyl acetate group.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[(2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-{2-[(2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: Investigated for its potential as an active pharmaceutical ingredient (API) in various therapeutic areas.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{2-[(2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE: shares similarities with other triazole and thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[2-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S2/c1-4-25-18(14-8-6-13(3)7-9-14)23-24-20(25)30-12-16(26)22-19-21-15(11-29-19)10-17(27)28-5-2/h6-9,11H,4-5,10,12H2,1-3H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPWSZAMMAHCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)CC(=O)OCC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{2-[(2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{2-[(2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-{2-[(2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-{2-[(2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-{2-[(2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-{2-[(2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE

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